(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride
CAS No.: 532987-19-2
Cat. No.: VC2967743
Molecular Formula: C9H14ClNO2
Molecular Weight: 203.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 532987-19-2 |
|---|---|
| Molecular Formula | C9H14ClNO2 |
| Molecular Weight | 203.66 g/mol |
| IUPAC Name | (2R)-2-amino-2-(3-methoxyphenyl)ethanol;hydrochloride |
| Standard InChI | InChI=1S/C9H13NO2.ClH/c1-12-8-4-2-3-7(5-8)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m0./s1 |
| Standard InChI Key | CHLMFPQGTHFLAT-FVGYRXGTSA-N |
| Isomeric SMILES | COC1=CC=CC(=C1)[C@H](CO)N.Cl |
| SMILES | COC1=CC=CC(=C1)C(CO)N.Cl |
| Canonical SMILES | COC1=CC=CC(=C1)C(CO)N.Cl |
Introduction
(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride is a chiral organic compound with the CAS number 532987-19-2. It is primarily used in research settings, particularly in the field of organic synthesis and pharmaceutical development. This compound is not intended for human use and is sold exclusively for research purposes .
Research Applications
(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride serves as a valuable intermediate in organic synthesis. Its chiral nature allows it to be used as a building block for synthesizing more complex molecules, which is crucial in pharmaceutical applications where chirality often affects the efficacy and safety of drugs .
Biological Activity
While specific biological activities of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride are not extensively documented, compounds with similar structures are known to interact with various biological targets. The presence of amino and methoxy groups suggests potential interactions with enzymes or receptors, which could be explored further in drug discovery research.
Synthesis and Availability
This compound is available from various suppliers for research purposes. It is typically provided in a hydrochloride form, which is stable and easy to handle. The synthesis of such compounds often involves asymmetric synthesis techniques to ensure the correct chirality .
Safety and Handling
Handling (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride requires caution due to its chemical properties. It is classified with hazard statements such as H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Proper protective equipment and ventilation are recommended when handling this compound .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume